N-(4-acetylphenyl)-2-ethylhexanamide
Description
N-(4-Acetylphenyl)-2-ethylhexanamide is an amide derivative featuring a 4-acetylphenyl group linked to a branched 2-ethylhexanamide chain.
- Core structure: The 4-acetylphenyl group (C₆H₄(COCH₃)) provides aromaticity and electron-withdrawing properties due to the acetyl substituent.
- Amide chain: The 2-ethylhexanamide moiety introduces a bulky, lipophilic alkyl chain, which likely enhances membrane permeability compared to shorter or polar substituents.
This compound’s structural design balances aromatic and aliphatic characteristics, making it relevant for applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C16H23NO2/c1-4-6-7-13(5-2)16(19)17-15-10-8-14(9-11-15)12(3)18/h8-11,13H,4-7H2,1-3H3,(H,17,19) |
InChI Key |
XEMUCTPZCGRLOJ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares N-(4-acetylphenyl)-2-ethylhexanamide with structurally related compounds from the evidence, focusing on molecular features, synthesis, and inferred properties.
Structural and Functional Group Analysis
Table 1: Key Molecular Features of Compared Compounds
*Molecular formula for the target compound is inferred; others are sourced from evidence.
Key Observations:
Lipophilicity and Solubility :
- The target compound’s 2-ethylhexanamide chain confers higher lipophilicity compared to the polar chloroacetamide in or the ethoxy/methoxy-containing analogs in . This may enhance membrane permeability but reduce aqueous solubility.
- The ethoxyethoxy group in increases H-bond acceptors (4 vs. 2 in the target), likely improving solubility.
Synthetic Pathways: The synthesis of involves a chloroacetylation reaction with 4-aminoacetophenone , whereas the target compound’s ethylhexanamide chain would require a different alkylation or coupling strategy. Compounds like and use ether or benzamide linkages, which are typically synthesized via nucleophilic substitution or condensation reactions.
In contrast, methoxy/ethoxy groups in are electron-donating, activating the ring.
Biological Relevance: The amino group in (2 H-bond donors) could facilitate interactions with biological targets (e.g., enzymes or receptors), whereas the target compound’s alkyl chain may prioritize hydrophobic interactions.
Research Implications and Limitations
- Gaps in Evidence : Direct data on the target compound’s physical properties (e.g., melting point, solubility) or bioactivity are absent in the provided sources. Comparisons rely on structural extrapolation.
- Opportunities for Further Study: Experimental validation of the target compound’s lipophilicity (e.g., logP measurements).
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